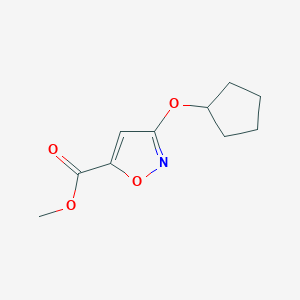

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation. Reaction conditions often involve refluxing in methanolic or other suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrazine hydrate can yield isoxazole-3-carbohydrazide derivatives .

Scientific Research Applications

Therapeutic Applications

Analgesic and Anti-inflammatory Activity

Isoxazole derivatives, including methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate, have been studied for their analgesic and anti-inflammatory properties. Research indicates that certain isoxazole compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, compounds with specific substitutions on the isoxazole ring have shown promising results in reducing inflammation in animal models .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that isoxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For example, some derivatives have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 and HCT116, making them potential candidates for further development as anticancer agents .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, including the use of cyclopentanol as a key building block. The synthetic strategy often includes the formation of the isoxazole ring through cyclization reactions followed by esterification processes to yield the final product .

Biological Evaluations

In Vitro Studies

Extensive in vitro studies have assessed the biological activity of this compound. These studies often employ assays such as MTT or apoptosis assays to evaluate cytotoxicity against different cancer cell lines. Results indicate that modifications to the isoxazole structure can significantly influence its biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Studies

Several case studies illustrate the effectiveness of this compound in therapeutic applications:

- Case Study 1: A study focused on a series of isoxazoles, including this compound, demonstrated significant COX-2 inhibition with IC50 values comparable to existing anti-inflammatory drugs .

- Case Study 2: In another investigation, the compound was tested against various human tumor cell lines, revealing potent cytotoxic effects and suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate include other isoxazole derivatives such as:

- Methyl 5-phenylisoxazole-3-carboxylate

- Benzyl 2-phenyloxazole-4-carboxylate

Uniqueness

What sets this compound apart is its unique cyclopentyloxy group, which can impart distinct chemical and biological properties.

Biological Activity

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO4 and a molecular weight of approximately 211.22 g/mol. The compound features an isoxazole ring, a five-membered aromatic heterocycle that includes nitrogen and oxygen atoms, which is known for its biological activity. The cyclopentyloxy group enhances the compound's lipophilicity, potentially improving its interaction with cellular targets.

Research indicates that compounds containing isoxazole moieties often exhibit significant biological activities, including anti-inflammatory and analgesic properties. This compound may act as a phosphodiesterase (PDE) inhibitor , influencing cyclic adenosine monophosphate (cAMP) levels in cells. This modulation plays a crucial role in various signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Its ability to inhibit PDE activity suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).

Analgesic Properties

The compound's analgesic effects are likely linked to its influence on cAMP pathways, which are critical in pain signaling. Studies have indicated that isoxazole derivatives can reduce pain perception by modulating neurotransmitter release in the central nervous system.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other isoxazole derivatives:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 5-methylisoxazole-3-carboxylate | Isoxazole ring with methyl substitution | More hydrophobic due to additional methyl |

| Methyl 3-(p-tolyl)isoxazole-5-carboxylate | Isoxazole ring with p-tolyl group | Increased aromatic character |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Amino and methoxy substitutions | Potential neuroprotective effects |

This compound stands out due to its specific cyclopentyloxy substitution, which may enhance both its lipophilicity and biological activity compared to other similar compounds .

Case Studies and Research Findings

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 3-cyclopentyloxy-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(11-15-8)14-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

RQGWVQACTOBGEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)OC2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.